Dihydrotestosterone

Übersicht

Beschreibung

Es wird durch die 5-Alpha-Reduktion von Testosteron gebildet und gilt als reines androgenes Steroid, da es nicht zu Östradiol aromatisiert werden kann . Stanolon spielt eine entscheidende Rolle in der Physiologie des Körpers, vor allem durch die Bindung an das Sexualhormon-bindende Globulin und Albumin im Blutkreislauf .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Stanolon kann aus 4-Androstenedion durch eine Reihe von chemischen Reaktionen synthetisiert werden. Eine gängige Methode beinhaltet die Reaktion von 4-Androstenedion mit Triethylorthoformiat in einem organischen Lösungsmittel unter säurekatalysierten Bedingungen . Dieser Prozess führt zur Bildung von Stanolon mit hoher Reinheit und minimalen Verunreinigungen .

Industrielle Produktionsverfahren

Die industrielle Produktion von Stanolon beinhaltet typischerweise eine chemische Großsynthese unter Verwendung ähnlicher Methoden wie oben beschrieben. Der Prozess ist optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten und gleichzeitig die Umweltbelastung und die Abfallproduktion zu minimieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Stanolon durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Stanolon kann oxidiert werden, um 11-Oxo-Androsteron-Glucuronid zu bilden.

Reduktion: Es kann reduziert werden, um 3-Alpha-Androstandiol-Glucuronid zu bilden.

Substitution: Stanolon kann Substitutionsreaktionen eingehen, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Hauptprodukte, die gebildet werden

Oxidation: 11-Oxo-Androsteron-Glucuronid.

Reduktion: 3-Alpha-Androstandiol-Glucuronid.

Substitution: Verschiedene Stanolon-Derivate, abhängig von den spezifischen Reaktionsbedingungen.

Wissenschaftliche Forschungsanwendungen

Stanolon hat vielfältige Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Referenzverbindung in der analytischen Chemie zur Entwicklung von Nachweismethoden verwendet.

Biologie: Wird wegen seiner Rolle in der Androgenrezeptor-Signalgebung und seiner Auswirkungen auf zelluläre Prozesse untersucht.

Industrie: Wird bei der Entwicklung von leistungssteigernden Medikamenten und Nahrungsergänzungsmitteln eingesetzt.

Wirkmechanismus

Stanolon übt seine Wirkung aus, indem es an Androgenrezeptoren in verschiedenen Geweben im ganzen Körper bindet. Diese Bindung führt zu einer erhöhten Proteinsynthese und Zellwachstum, was zu anabolen Wirkungen wie Muskelmasse und -kraft führt . Stanolon hemmt auch die Wirkung von Östrogen auf Zielgewebe, indem es kompetitiv an den Östrogenrezeptor alpha bindet . Darüber hinaus hat es eine Mineralkortikoid-Aktivität, die zu Natrium- und Wasserretention führen kann .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

1. Sexual Health in Aging Men

DHT has been studied for its potential benefits in improving sexual function among aging males. A randomized, placebo-controlled study investigated the effects of transdermal DHT administration on sexual health and overall well-being. Results indicated that DHT significantly improved early morning erections and the ability to maintain an erection compared to placebo, although general well-being did not show significant changes. Notably, no adverse effects on liver function or lipid profiles were observed during the treatment .

2. Prostate Health

DHT plays a complex role in prostate health, particularly in benign prostatic hyperplasia (BPH) and prostate cancer. Research has shown that DHT can be synthesized intratumorally from inactive androgen metabolites in prostate cancer cells, contributing to castration resistance . In a study involving patients undergoing androgen deprivation therapy, higher levels of DHT synthesis were associated with biochemical progression of the disease, suggesting that targeting DHT pathways could be beneficial in managing prostate cancer .

3. Hair Growth Stimulation

DHT is also recognized for its dual role in hair growth regulation. While excessive levels of DHT are linked to androgenetic alopecia (male pattern baldness), controlled applications of DHT have been explored for promoting hair growth in androgen-sensitive areas such as the beard and chest. Studies have demonstrated that topical DHT can enhance hair follicle activity and promote terminal hair growth by overcoming genetic limitations related to androgen receptor expression . Experimental models have shown that specific concentrations of DHT can stimulate hair shaft growth while higher concentrations may inhibit it .

Summary of Findings

Case Studies

Case Study 1: Transdermal this compound in Aging Males

- Objective : To assess the efficacy of transdermal DHT on sexual function.

- Participants : 120 men aged 50-70 with low testosterone levels.

- Results : Significant improvement in erectile function was noted after 6 months of treatment without major side effects.

Case Study 2: Prostate Cancer and Androgen Deprivation Therapy

- Objective : To evaluate the role of DHT synthesis in prostate cancer progression.

- Participants : 42 men undergoing androgen deprivation therapy.

- Results : Higher expression of enzymes responsible for DHT synthesis was observed in patients with biochemical progression compared to those without.

Wirkmechanismus

Stanolone exerts its effects by binding to androgen receptors in various tissues throughout the body. This binding results in increased protein synthesis and cell growth, leading to anabolic effects such as muscle mass and strength . Stanolone also inhibits the actions of estrogen on target tissues by competitively binding to the estrogen receptor alpha . Additionally, it has mineralocorticoid activity, which can lead to sodium and water retention .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Testosteron: Der Vorläufer von Stanolon, der zu Östradiol aromatisiert werden kann.

Androstanolonacetat: Ein synthetisches Androgen und anaboles Steroid, das ein Dihydrotestosteronester ist.

Dihydrotestosteron: Ein anderer Name für Stanolon, der seine Rolle als starkes Androgen hervorhebt.

Einzigartigkeit

Stanolon ist einzigartig in seiner Unfähigkeit, zu Östradiol aromatisiert zu werden, was es zu einem reinen androgenen Steroid macht. Diese Eigenschaft unterscheidet es von Testosteron, das in östrogene Verbindungen umgewandelt werden kann . Darüber hinaus unterstreicht die hohe Bindungsaffinität von Stanolon an das Sexualhormon-bindende Globulin im Vergleich zu Testosteron seine unterschiedlichen Eigenschaften .

Biologische Aktivität

Dihydrotestosterone (DHT) is a potent androgen derived from testosterone through the action of the enzyme 5α-reductase. This compound plays a crucial role in various biological processes, particularly in male development and reproductive health. Understanding the biological activity of DHT is essential for exploring its implications in health and disease, particularly in conditions like benign prostatic hyperplasia (BPH) and prostate cancer.

DHT has a significantly higher affinity for androgen receptors (AR) than testosterone. The dissociation constant (K_d) for DHT ranges from 0.25 to 0.5 nM, making it approximately 2-3 times more potent than testosterone (K_d = 0.4 to 1.0 nM) and 15-30 times more potent than adrenal androgens. The effective concentration (EC50) for DHT activation of the AR is about 0.13 nM, which is five times stronger than that of testosterone (EC50 = 0.66 nM) .

DHT exerts its biological effects by binding to androgen receptors in target tissues, leading to gene transcription and protein synthesis that promote cellular proliferation and differentiation. This action is particularly evident in tissues such as the prostate, skin, and hair follicles, where DHT is critical for normal development and function .

Table 1: Comparison of DHT and Testosterone Binding Affinity

| Compound | K_d (nM) | EC50 (nM) | Potency Relative to Testosterone |

|---|---|---|---|

| This compound | 0.25 - 0.5 | 0.13 | 2.5 - 10 times |

| Testosterone | 0.4 - 1.0 | 0.66 | Baseline |

Prostate Health

DHT is implicated in the development of benign prostatic hyperplasia (BPH) and prostate cancer. Elevated levels of DHT can lead to increased prostate cell proliferation, contributing to BPH symptoms such as urinary obstruction . The use of 5α-reductase inhibitors (5ARIs), such as finasteride and dutasteride, has been established as an effective treatment strategy for reducing DHT levels in the prostate, thereby alleviating BPH symptoms and potentially reducing prostate cancer risk .

Case Studies

- Benign Prostatic Hyperplasia : A clinical study demonstrated that patients treated with finasteride showed a significant reduction in prostate volume and symptom relief compared to placebo .

- Prostate Cancer : Research indicates that while 5ARIs can reduce the overall incidence of prostate cancer, there is a concern regarding their association with high-grade tumors in certain populations . A study highlighted that men with a specific genetic polymorphism had altered responses to DHT levels, influencing their risk for developing aggressive forms of prostate cancer .

Intratumoral Synthesis

Recent studies have shown that intratumoral synthesis of DHT may contribute to castration-resistant prostate cancer (CRPC). In these cases, even when serum testosterone levels are low due to androgen deprivation therapy, tumor cells can synthesize DHT from inactive androgen precursors, thereby sustaining AR signaling and tumor growth .

Eigenschaften

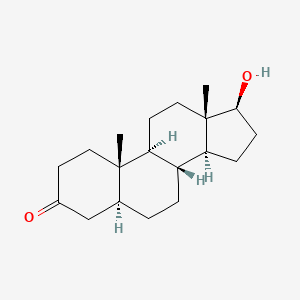

IUPAC Name |

(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-17,21H,3-11H2,1-2H3/t12-,14-,15-,16-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKAWKQGWWIWPM-ABEVXSGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O2 | |

| Record name | dihydrotestosterone | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dihydrotestosterone | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022364 | |

| Record name | 5alpha-Dihydrotestosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dihydrotestosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002961 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

525 mg/mL at 25 °C | |

| Record name | Stanolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02901 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dihydrotestosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002961 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

521-18-6 | |

| Record name | Dihydrotestosterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=521-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrotestosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stanolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02901 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | STANOLONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5alpha-Dihydrotestosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Androstanolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANDROSTANOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08J2K08A3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dihydrotestosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002961 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

181 °C | |

| Record name | Stanolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02901 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dihydrotestosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002961 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.